molecular formula C24H28BrClN2O4 B4910009 Ethyl 5-acetyloxy-6-bromo-2-(diethylaminomethyl)-1-phenylindole-3-carboxylate;hydrochloride

Ethyl 5-acetyloxy-6-bromo-2-(diethylaminomethyl)-1-phenylindole-3-carboxylate;hydrochloride

Cat. No.: B4910009
M. Wt: 523.8 g/mol
InChI Key: IPPYHZOGRZHDHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-acetyloxy-6-bromo-2-(diethylaminomethyl)-1-phenylindole-3-carboxylate;hydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of functional groups such as acetyloxy, bromo, diethylaminomethyl, and carboxylate enhances its reactivity and potential for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-acetyloxy-6-bromo-2-(diethylaminomethyl)-1-phenylindole-3-carboxylate;hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of various functional groups. Key steps include:

    Formation of the Indole Core: This is achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Bromination: The indole core is brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromo group at the 6-position.

    Acetylation: The hydroxyl group at the 5-position is acetylated using acetic anhydride in the presence of a base like pyridine.

    Esterification: The carboxyl group at the 3-position is esterified using ethanol and a strong acid like hydrochloric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-acetyloxy-6-bromo-2-(diethylaminomethyl)-1-phenylindole-3-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the bromo group, where nucleophiles like amines or thiols replace the bromine atom.

    Hydrolysis: The ester and acetyloxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, sodium iodide (NaI)

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Oxo derivatives

    Reduction: Alcohols

    Substitution: Amino or thio derivatives

    Hydrolysis: Carboxylic acid and alcohol

Scientific Research Applications

Ethyl 5-acetyloxy-6-bromo-2-(diethylaminomethyl)-1-phenylindole-3-carboxylate;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-acetyloxy-6-bromo-2-(diethylaminomethyl)-1-phenylindole-3-carboxylate;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to active sites, modulating the activity of enzymes or receptors. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-acetyloxy-6-bromo-2-(dimethylaminomethyl)-1-methyl-1H-indole-3-carboxylate
  • Ethyl 6-bromo-2-(bromomethyl)-5-methoxy-1-methyl-1H-indole-3-carboxylate
  • 6-Bromo-4-(dimethylamino)methyl-5-hydroxy-1-methyl-2-(phenylthio)methyl-1H-indole-3-carboxylic acid ethyl ester

Uniqueness

Ethyl 5-acetyloxy-6-bromo-2-(diethylaminomethyl)-1-phenylindole-3-carboxylate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the diethylaminomethyl group, in particular, differentiates it from similar compounds and contributes to its unique pharmacological profile.

Properties

IUPAC Name

ethyl 5-acetyloxy-6-bromo-2-(diethylaminomethyl)-1-phenylindole-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27BrN2O4.ClH/c1-5-26(6-2)15-21-23(24(29)30-7-3)18-13-22(31-16(4)28)19(25)14-20(18)27(21)17-11-9-8-10-12-17;/h8-14H,5-7,15H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPYHZOGRZHDHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C2=CC(=C(C=C2N1C3=CC=CC=C3)Br)OC(=O)C)C(=O)OCC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28BrClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.